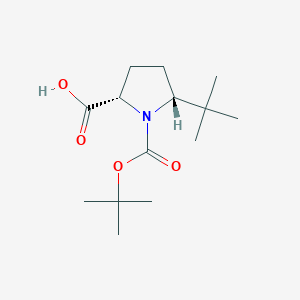

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid

Description

“(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid” (CAS: 185142-15-8) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a bulky tert-butyl substituent at the 5-position. Its molecular formula is C₁₄H₂₅NO₄, and it has a molecular weight of 271.35 g/mol . The compound is commercially available through suppliers like Epochem Co., Ltd. in China, reflecting its utility in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where stereochemical control and steric effects are critical .

The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization during multi-step syntheses. The tert-butyl substituent at the 5-position introduces significant steric bulk, which can influence conformational flexibility, solubility, and intermolecular interactions. This structural feature distinguishes it from simpler pyrrolidine derivatives and may enhance metabolic stability in drug candidates .

Properties

IUPAC Name |

5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697649 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-15-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Pyrrolidine Amine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. In a representative procedure, pyrrolidine-2-carboxylic acid is suspended in tetrahydrofuran (THF) and treated with Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C, achieving quantitative conversion within 2 hours. The Boc group’s orthogonality allows subsequent functionalization of the carboxylic acid and tert-butyl groups without cleavage.

tert-Butyl Group Introduction at C5

Installing the bulky tert-butyl group at C5 poses steric challenges. Two validated methods include:

-

Friedel-Crafts Alkylation : Reaction of 5-hydroxy-pyrrolidine-2-carboxylic acid with tert-butyl alcohol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at −20°C, yielding 40–60% conversion. However, competing elimination reactions limit efficiency.

-

Mitsunobu Reaction : Employing tert-butanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) converts 5-hydroxy intermediates to the tert-butyl ether with inversion of configuration, achieving 85% yield and >95% retention of stereochemistry.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or crystallization. The Boc-protected intermediate crystallizes preferentially from dichloromethane/hexane mixtures, enabling isolation in 92% yield. Final characterization relies on NMR and high-resolution mass spectrometry (HRMS):

-

¹H NMR (600 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.39 (s, 9H, tert-butyl), 3.65–3.58 (m, 1H, H2), 2.95–2.88 (m, 1H, H5).

-

HRMS (ESI+) : m/z calculated for C₁₄H₂₅NO₄ [M+H]⁺: 271.1783, found: 271.1785.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the tert-butyl group.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.

Scientific Research Applications

Medicinal Chemistry

Chiral Auxiliary in Synthesis

The compound serves as an important chiral auxiliary in asymmetric synthesis. Its pyrrolidine framework allows for the selective formation of enantiomers, which is crucial in the development of pharmaceuticals where chirality can significantly influence biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid in synthesizing antiviral agents. For instance, it has been employed to create derivatives that exhibit activity against viral infections such as HIV. The compound's ability to facilitate the formation of stereochemically defined intermediates makes it valuable in this context.

Organic Synthesis

Building Block for Complex Molecules

This compound is used as a versatile building block in the synthesis of various complex organic molecules. Its functional groups allow for further transformations, enabling chemists to construct intricate molecular architectures.

Example: Peptide Synthesis

In peptide chemistry, this compound can be utilized to introduce specific amino acid residues into peptide chains. This application is particularly relevant in the design of peptide-based drugs and therapeutics.

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. Its structural characteristics can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Case Study: Development of Biodegradable Polymers

Recent studies have explored the incorporation of this compound into biodegradable polymer matrices. These materials are being developed for use in environmentally friendly packaging solutions and medical devices that require controlled degradation.

Analytical Chemistry

Use in Chromatography

The compound's chirality makes it suitable for use as a chiral stationary phase in chromatography. This application is essential for the separation and analysis of enantiomers in various chemical samples.

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Facilitates enantiomer formation |

| Organic Synthesis | Building block for peptides | Enables construction of complex molecules |

| Material Science | Development of biodegradable polymers | Enhances thermal stability and mechanical strength |

| Analytical Chemistry | Chiral stationary phase for chromatography | Effective separation of enantiomers |

Mechanism of Action

The mechanism of action of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid depends on its specific applicationFor example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

A. Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate ()

- Structure : Contains a 5-oxo group and dual Boc/tert-butyl ester groups.

- Key Differences : The 5-oxo group introduces a ketone functionality, increasing polarity compared to the target compound’s fully saturated pyrrolidine ring. This oxo group may enhance reactivity in nucleophilic additions or reductions.

- Applications: Likely used as an intermediate for pyrrolidinone derivatives, whereas the target compound’s saturated structure is more suited for stable peptide backbone modifications.

B. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic Acid ()

- Structure : Features a methyl substituent at the 5-position instead of tert-butyl.

- Stereochemistry: The (2S,5S) configuration alters spatial orientation, impacting interactions in chiral environments (e.g., enzyme binding).

C. (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic Acid ()

- Structure : Substitutes tert-butyl with a phenyl group at the 5-position.

- Key Differences :

- Electronic Effects : The aromatic phenyl group introduces π-π stacking capabilities, unlike the aliphatic tert-butyl group.

- Biological Activity : Phenyl substituents are common in bioactive molecules (e.g., kinase inhibitors), suggesting divergent applications compared to the target compound’s tert-butyl motif.

D. (2S)-5-Azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid ()

- Structure : Contains an azide (-N₃) group at the 5-position.

- Key Differences :

- Reactivity : The azide enables click chemistry (e.g., Cu-catalyzed cycloaddition), offering a functional handle absent in the target compound.

- Stability : Azides may pose safety concerns (explosivity), limiting large-scale use compared to the inert tert-butyl group.

Biological Activity

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid, with the CAS number 185142-15-8, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group and a Boc (tert-butyloxycarbonyl) protecting group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- Boiling Point : 373.8 ± 35.0 °C (predicted)

- Density : 1.105 g/cm³

- Acidity (pKa) : 4.02 ± 0.40 (predicted) .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study published in 2022 explored the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The findings indicated that certain compounds showed potent cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .

Key Findings:

- Compounds with a free amino group exhibited stronger anticancer activity compared to those with acetylamino fragments.

- The compound's structure significantly influenced its efficacy; for instance, modifications in the pyrrolidine ring enhanced its ability to reduce cell viability in cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro tests against multidrug-resistant pathogens revealed promising results. The compound was tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Research Insights:

- The compound demonstrated selective antimicrobial activity against resistant strains, suggesting its potential as a scaffold for developing new antimicrobial agents .

- The effectiveness of the compound was attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Case Study 1: Anticancer Efficacy

In a comparative study involving several pyrrolidine derivatives, this compound was noted for its lower cytotoxicity towards non-cancerous cells while effectively inhibiting the growth of A549 cancer cells. This dual action highlights its potential for therapeutic applications in cancer treatment without compromising healthy tissue integrity .

Case Study 2: Antimicrobial Effectiveness

A recent investigation into the antimicrobial properties of this compound revealed significant inhibition against MRSA and other resistant strains. The study employed standard disk diffusion methods to evaluate efficacy, demonstrating that the compound could serve as a lead for developing treatments against antibiotic-resistant infections .

Q & A

Q. What are the critical steps in synthesizing (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .

- Cyclization : Stereoselective formation of the pyrrolidine ring via intramolecular cyclization, often catalyzed by palladium or chiral ligands to maintain the (2S,5R) configuration .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Q. Which analytical techniques are used to confirm the compound’s purity and stereochemical integrity?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (≥97%) .

- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and Boc-group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C16H21NO4, calc. 291.34 g/mol) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its utility as a chiral building block?

- Methodological Answer : The rigid pyrrolidine scaffold with tert-butyl and Boc groups enforces a specific conformation, reducing rotational freedom. X-ray crystallography (e.g., CCDC deposition codes in ) confirms intramolecular hydrogen bonding between the carboxylic acid and Boc carbonyl, stabilizing the (2S,5R) configuration. This rigidity enhances enantioselectivity in peptide coupling reactions .

Q. What strategies minimize epimerization during derivatization reactions?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings (e.g., EDC/HOBt-mediated) at 0–4°C to slow racemization.

- Chiral Auxiliaries : Use of Hünig’s base or DMAP to stabilize transition states.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. How does this compound prevent aggregation in peptide synthesis?

- Methodological Answer : The tert-butyl group introduces steric bulk, disrupting β-sheet formation in peptides. Hydrophobic interactions between the Boc group and peptide side chains further reduce intermolecular aggregation. Comparative studies using CD spectroscopy show reduced β-sheet content in peptides synthesized with this scaffold .

Q. What are its applications in medicinal chemistry as an intermediate?

- Methodological Answer :

Q. How is X-ray crystallography utilized to resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (Cu Kα radiation, λ = 1.54178 Å) resolves bond angles and torsional strain. For example, data from confirm the dihedral angle between the pyrrolidine ring and carboxylic acid group (≈120°), critical for modeling drug-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.